2-(4-bromo-1H-pirazo-1-il)etanol

Descripción general

Descripción

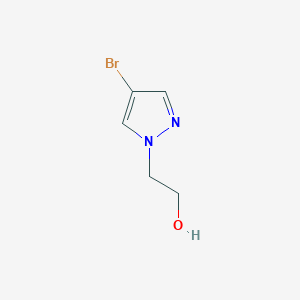

2-(4-Bromo-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Enzyme Inhibition : It has shown promise as an inhibitor of liver alcohol dehydrogenase, which could be useful in treating alcohol-related disorders .

- Anti-inflammatory and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, indicating potential therapeutic uses.

Material Science

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethanol could effectively inhibit liver alcohol dehydrogenase activity. This inhibition was linked to the compound's ability to bind to the enzyme's active site, providing insights into its potential use in developing treatments for alcohol dependence .

Case Study 2: Synthesis of Bioactive Molecules

Research has shown that 2-(4-bromo-1H-pyrazol-1-yl)ethanol can be utilized in the synthesis of more complex bioactive molecules. For instance, it has been used as a precursor in creating compounds with enhanced anti-cancer properties, showcasing its versatility in drug development .

Mecanismo De Acción

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .

Mode of Action

It’s plausible that the compound interacts with its targets by fitting into specific active sites, as suggested by molecular simulation studies of related compounds .

Result of Action

Related compounds have shown antiparasitic activity, suggesting potential cytotoxic effects on parasitic cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-(1H-pyrazol-1-yl)ethanol.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-(4-Bromoindol-1-yl)ethanol

- 2-(4-Bromophenoxy)ethanol

- 2-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol

Comparison: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group enhances its reactivity, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a bromine atom at the 4-position of the pyrazole ring, which is known to influence its reactivity and biological interactions. Research into its biological activity has revealed insights into its potential applications in pharmacology, particularly in the fields of anti-parasitic and anti-cancer therapies.

- Molecular Formula : CHBrNO

- Molecular Weight : 201.04 g/mol

- Structure : The compound features a pyrazole ring substituted with a hydroxyl group and a bromine atom, which can affect its solubility and interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)ethanol, against various parasitic infections. Notably, compounds similar to this pyrazole have shown promising results against Leishmania species, which cause leishmaniasis—a disease with limited treatment options.

Case Study: Leishmaniasis

In a study focusing on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, researchers evaluated their activity against Leishmania infantum and L. amazonensis. The findings indicated that certain derivatives exhibited low cytotoxicity and comparable efficacy to existing treatments like pentamidine, suggesting that modifications to the pyrazole structure could enhance therapeutic profiles .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3b) | 0.059 | 0.070 |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3e) | 0.065 | 0.072 |

| 2-(4-bromo-1H-pyrazol-1-yl)ethanol | TBD | TBD |

Note: TBD indicates that specific IC50 values for 2-(4-bromo-1H-pyrazol-1-yl)ethanol were not found in the reviewed literature but are anticipated based on structural similarities.

Anticancer Potential

The brominated pyrazole derivatives have also been investigated for their anticancer properties. A study indicated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of oxidative stress , leading to cell death.

Table 2: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Similar Pyrazole Derivative | HeLa | TBD | Apoptosis induction |

| Similar Pyrazole Derivative | MCF7 | TBD | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Studies suggest that substituents at specific positions on the pyrazole ring can significantly alter pharmacological properties. For example, the presence of electron-withdrawing groups like bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Propiedades

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUWXYIZJBMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586331 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-81-0 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.